molecular formula C16H11NO5 B11835140 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one CAS No. 62100-88-3

7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one

Cat. No.: B11835140
CAS No.: 62100-88-3
M. Wt: 297.26 g/mol
InChI Key: CJQWKXNIPJSCPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one is an organic compound belonging to the benzopyran family. This compound is known for its unique structural features, which include a benzopyran core with hydroxy, methyl, nitro, and phenyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one typically involves multiple steps starting from readily available precursors. One common method involves the following steps:

    Starting Material: The synthesis begins with benzaldehyde derivatives.

    Hydroxylation: The benzaldehyde derivative undergoes hydroxylation in the presence of hydrogen and carbon dioxide with a suitable catalyst to form a phenol derivative.

    Esterification: The phenol derivative is then esterified with formic acid and a base to form the corresponding ester.

    Methylation: The ester undergoes hydroxymethylation to introduce a methyl group.

    Rearrangement: Finally, the methylated ester undergoes rearrangement to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets. The hydroxy and nitro groups play a crucial role in its biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve oxidative stress and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitro group in 7-Hydroxy-3-methyl-8-nitro-2-phenyl-4H-1-benzopyran-4-one makes it unique compared to its analogs. This functional group can significantly alter its reactivity and biological activity, making it a compound of interest for further research.

Properties

CAS No.

62100-88-3

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

7-hydroxy-3-methyl-8-nitro-2-phenylchromen-4-one

InChI

InChI=1S/C16H11NO5/c1-9-14(19)11-7-8-12(18)13(17(20)21)16(11)22-15(9)10-5-3-2-4-6-10/h2-8,18H,1H3

InChI Key

CJQWKXNIPJSCPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2[N+](=O)[O-])O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.